Dipentadecanoin -

Dipentadecanoin

Catalog Number: EVT-3163123
CAS Number:
Molecular Formula: C33H64O5
Molecular Weight: 540.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,2-Dipentadecanoyl-rac-glycerol is a diacylglycerol that contains pentadecanoic acid at the sn-1 and sn-2 positions. It has been used as an internal standard for the quantification of 1,2-diacylglycerols and component fatty acids in rat myocardial tissue by capillary gas chromatography.

Source and Classification

Dipentadecanoin can be sourced from natural fats and oils that contain pentadecanoic acid or synthesized through chemical processes. It belongs to the class of triacylglycerols and diacylglycerols, which are crucial components in lipid metabolism. The compound is recognized for its potential benefits in food science, pharmaceuticals, and cosmetic formulations due to its emollient properties and ability to serve as a lipid carrier.

Synthesis Analysis

The synthesis of dipentadecanoin can be accomplished through several methods, including enzymatic and chemical approaches. A common method involves the following steps:

  1. Esterification Reaction: Glycerol is reacted with pentadecanoic acid in the presence of an acid catalyst or lipase enzyme.
  2. Purification: The resulting product is purified using techniques such as column chromatography to isolate dipentadecanoin from unreacted substrates and by-products.
  3. Characterization: The final product is characterized using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm its structure.

Technical parameters such as temperature, reaction time, and catalyst concentration are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Dipentadecanoin has a molecular formula of C35H68O3C_{35}H_{68}O_3 and a molecular weight of approximately 540.93 g/mol. The structure consists of a glycerol backbone esterified with two pentadecanoic acid chains at the first and third positions.

Structural Features

  • Glycerol Backbone: The central glycerol molecule provides a hydrophilic head.
  • Fatty Acid Chains: Two long-chain fatty acids (pentadecanoic acid) confer hydrophobic properties, enhancing the compound's emulsifying capabilities.

The molecular structure can be represented as follows:

C15H31COOCH2CHOHCOOC15H31\text{C}_{15}\text{H}_{31}\text{COO}-\text{CH}_2-\text{CHOH}-\text{COO}-\text{C}_{15}\text{H}_{31}
Chemical Reactions Analysis

Dipentadecanoin participates in various chemical reactions typical of diacylglycerols:

  1. Hydrolysis: Under acidic or basic conditions, dipentadecanoin can hydrolyze into glycerol and pentadecanoic acid.
  2. Transesterification: It can react with alcohols to form esters, which are valuable in biodiesel production.
  3. Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides, which may affect stability.

These reactions are influenced by environmental factors such as pH, temperature, and the presence of catalysts.

Mechanism of Action

The mechanism of action for dipentadecanoin primarily revolves around its role as an energy source and structural component in cell membranes. As a diacylglycerol, it acts as a signaling molecule that can activate protein kinase C pathways involved in various cellular functions such as metabolism and cell growth.

Biological Activity

Dipentadecanoin may influence lipid metabolism by modulating enzyme activities related to triglyceride synthesis and breakdown. Additionally, it has been studied for its potential roles in enhancing thermogenic processes in adipose tissues.

Physical and Chemical Properties Analysis

Dipentadecanoin exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 38-40 °C
  • Boiling Point: Not well-defined due to thermal decomposition before boiling.
  • Density: Approximately 0.9 g/cm³
  • Solubility: Soluble in organic solvents like chloroform and methanol but poorly soluble in water.
  • Refractive Index: Typically ranges between 1.45 - 1.47.

These properties make dipentadecanoin suitable for applications requiring emulsification or stabilization of formulations.

Applications

Dipentadecanoin has diverse applications across various fields:

  1. Food Industry: Used as an emulsifier or stabilizer in food products due to its lipid properties.
  2. Pharmaceuticals: Serves as a carrier for drug delivery systems, enhancing bioavailability.
  3. Cosmetics: Utilized in creams and lotions for its moisturizing effects.
  4. Research: Employed in studies related to lipid metabolism and thermogenesis.

The versatility of dipentadecanoin highlights its significance in both scientific research and practical applications across industries.

Introduction to Dipentadecanoin in Contemporary Lipid Research

Dipentadecanoin (diPDA), the glycerol ester incorporating two pentadecanoic acid (C15:0) molecules, represents a structurally distinctive triglyceride subclass within the broader category of odd-chain saturated fatty acids (OCFAs). Historically overshadowed by even-chain fatty acids in nutritional biochemistry, diPDA has emerged as a molecule of significant scientific interest due to its presence in dairy fats and ruminant-derived products, as well as its potential role in mediating observed health benefits associated with dairy consumption. Contemporary research focuses on diPDA not merely as a metabolic substrate but as a bioactive lipid with pleiotropic physiological effects, positioning it as a critical compound for understanding the intricate relationship between dietary lipids and human health [1] [3] [9].

Historical Context of Odd-Chain Saturated Triglycerides in Biochemistry

The historical trajectory of OCFAs, including the components of diPDA, reveals a significant evolution in scientific understanding:

  • Early Chemical Characterization (Pre-1970s): Pentadecanoic acid (C15:0) was initially identified as a minor component of dairy lipids and ruminant fats. Early analytical chemistry techniques confirmed its presence primarily in butterfat (constituting ~1.2% of milk fat) and certain fish and plant sources, albeit at much lower concentrations [6]. Its odd carbon chain length, resulting from ruminal microbial biosynthesis using propionate as a primer instead of acetate, marked it as biochemically distinct. However, research was largely confined to chemical identification and quantification, with little focus on physiological roles. These fatty acids were often simply grouped with other saturated fats in nutritional studies [9] [4].
  • Biomarker Development Era (1980s-2000s): Recognizing that humans have limited endogenous synthesis capacity for C15:0 (primarily via alpha-oxidation of phytanic acid in rare metabolic scenarios), researchers began utilizing serum pentadecanoic acid (C15:0) levels as a biomarker for dairy fat intake. This period established robust correlations between circulating C15:0 and consumption of full-fat dairy products, providing a crucial tool for nutritional epidemiology [3] [6] [7].
  • Paradigm Shift (2010s-Present): Large-scale prospective cohort studies began revealing counterintuitive associations: higher circulating levels of C15:0 (and by extension, likely its diacylglycerol form, diPDA) were consistently linked to reduced risks of cardiometabolic diseases, type 2 diabetes (T2DM), heart failure, and non-alcoholic fatty liver disease (NAFLD/NASH). This contrasted sharply with the negative health associations typically attributed to even-chain saturated fats. This epidemiological evidence, coupled with the understanding that C15:0 must be primarily obtained from the diet, catalyzed the hypothesis that C15:0 and its esters like diPDA might be essential bioactive nutrients rather than inert metabolic fuels or passive biomarkers [1] [3] [5]. This shift propelled diPDA into the spotlight for mechanistic investigations.

Table 1: Key Historical Milestones in Understanding Odd-Chain SFA Triglycerides (including Dipentadecanoin Precursors)

Time PeriodPrimary FocusKey Findings/AdvancementsSignificance
Pre-1970sChemical IdentificationIsolation and identification of pentadecanoic acid (C15:0) in dairy fats and other biological sources.Established presence but limited understanding of function.
1980s-2000sBiomarker DevelopmentValidation of serum C15:0 as a reliable biomarker for dietary dairy fat intake.Enabled epidemiological studies linking dairy consumption patterns to health outcomes.
1990s-2000sRuminant MicrobiologyElucidation of ruminal bacterial synthesis of OCFAs/BCFAs from BCAA and propionate.Explained dietary origin and variation in milk fat composition.
2010s-PresentEpidemiological CorrelationsConsistent inverse associations observed between circulating C15:0 and risks of T2DM, CVD, NAFLD, and mortality.Challenged negative perception of all saturated fats; suggested specific bioactivity.
2020s-PresentMechanistic InvestigationDiscovery of C15:0 (and thus diPDA metabolites) as ligands for PPARs, AMPK activator, and mTOR inhibitor.Provided molecular basis for observed epidemiological benefits; positioned diPDA/C15:0 as potential essential nutrient.

Dipentadecanoin as a Model for Investigating Dairy-Derived Lipid Bioactivity

Dipentadecanoin serves as an ideal molecular scaffold for dissecting the bioactivity inherent in dairy lipids, primarily through the actions of its constituent, pentadecanoic acid (C15:0), released upon hydrolysis:

  • Molecular Mechanisms of Action: Upon digestion and absorption, diPDA is hydrolyzed, releasing C15:0. Research demonstrates that C15:0 acts as a pleiotropic signaling molecule. Crucially, it functions as a ligand for nuclear receptors, exhibiting dual partial agonism for PPARα/δ (Peroxisome Proliferator-Activated Receptors Alpha/Delta), master regulators of metabolism, inflammation, and lipid homeostasis [1] [5]. Furthermore, C15:0 directly activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor, and inhibits mammalian Target of Rapamycin (mTOR), a central regulator of cell growth, proliferation, and aging. This combined AMPK activation/mTOR inhibition mirrors the mechanism of established longevity-enhancing compounds like rapamycin and metformin, positioning C15:0 (derived from diPDA) within core longevity pathways [1].
  • BioMAP Phenotypic Profiling Evidence: Comprehensive in vitro screening using the BioMAP Diversity PLUS platform (12 primary human cell systems mimicking disease states, measuring 148 biomarkers) provides robust evidence for the broad bioactivity of C15:0 (the active moiety from diPDA). At physiologically relevant concentrations (~17 µM), C15:0 exhibited dose-dependent activities across 36 biomarkers in 10 cell systems. It demonstrated potent anti-inflammatory effects (significantly lowering TNFα, IL-6, IL-10, IL-17A/F, MCP-1), antifibrotic activity, and anticancer/antiproliferative properties. Strikingly, it shared 24 clinically relevant activities with rapamycin, a potent mTOR inhibitor and longevity drug candidate. This profile was broader than that of eicosapentaenoic acid (EPA), a leading omega-3, and included activities comparable to therapeutics for mood disorders (bupropion), infections (clarithromycin), and cancer (gemcitabine) at different concentrations [1] [5].
  • Membrane Integration and Stabilization: Beyond receptor signaling, C15:0 integrates into cell membrane phospholipid bilayers, including red blood cells (RBCs). As a stable saturated fat, it enhances membrane rigidity and reduces susceptibility to lipid peroxidation and osmotic stress, thereby improving cellular resilience and longevity. This structural role contributes directly to observed reductions in hemolysis and improved RBC stability [1] [5].
  • Comparative Bioactivity: Studies directly comparing pure C15:0 to other bioactive fatty acids and longevity compounds highlight its unique potency. Its ability to simultaneously target multiple longevity-associated pathways (AMPK, mTOR, PPARs, HDACs) and exhibit broad anti-inflammatory, antifibrotic, and anticancer activities in vitro suggests that diPDA, as a dietary delivery vehicle for C15:0, possesses a mechanistic profile equivalent or superior to leading synthetic candidates like rapamycin in specific contexts relevant to healthspan extension [1].

Table 2: Key Clinically Relevant Bioactivities of C15:0 (Active Moiety from Dipentadecanoin) Revealed by BioMAP Profiling Compared to Reference Compounds

Biological Activity CategorySpecific Biomarkers/Effects Modulated by C15:0Shared Activities with Reference CompoundsPotential Clinical Relevance
Anti-Inflammatory↓ TNFα, ↓ IL-6, ↓ IL-8, ↓ IL-10, ↓ IL-17A/F, ↓ MCP-1, ↓ IP-10Shared with Rapamycin, EPA (partial)Mitigation of chronic inflammation underlying metabolic diseases, CVD, NAFLD.
Antifibrotic↓ Collagen I, ↓ Collagen III, ↓ TIMP-1, ↓ TIMP-2, ↓ α-SMAShared with RapamycinPrevention/treatment of tissue fibrosis (liver, lung, heart).
Anticancer / AntiproliferativeInhibition of cancer cell proliferation, modulation of oncogenic signaling pathways (e.g., EGFR).Shared with Gemcitabine, Paclitaxel, RapamycinPotential role in cancer prevention or adjunct therapy.
Metabolic RegulationActivation of AMPK, PPARα/δ agonismShared with Metformin, FenofibrateImproved glucose handling, lipid metabolism, insulin sensitivity.
Membrane StabilizationReduced lipid peroxidation, increased RBC stabilityUnique to Saturated MCFAs/OCFAsEnhanced cellular resilience, reduced hemolysis.

Epidemiological Correlations Between Dipentadecanoin Precursors and Chronic Disease Risk

Population-based studies provide compelling evidence linking higher intake of dairy fats rich in C15:0 (and thus diPDA) or higher circulating levels of C15:0 to a reduced risk of major chronic diseases:

  • Cardiometabolic Diseases: Numerous prospective cohort studies demonstrate a consistent inverse association between serum pentadecanoic acid (C15:0) concentrations and the incidence of type 2 diabetes (T2DM) and cardiovascular disease (CVD). Individuals with higher circulating C15:0 levels exhibit improved insulin sensitivity, better β-cell function, lower triglycerides, reduced levels of apolipoprotein B (ApoB), C-reactive protein (CRP), and liver enzymes (ALT, AST), and more favorable cholesterol profiles compared to those with lower levels [1] [3] [7]. Crucially, studies differentiating saturated fat sources, like the Tehran Lipid and Glucose Study (TLGS), found no significant association between dairy-derived saturated fats and increased risk of T2DM or metabolic syndrome (MetS), contrasting with the often-negative perceptions of saturated fats overall [7]. This suggests the specific fatty acid profile, including OCFAs like C15:0 from diPDA, may confer metabolic neutrality or benefit.
  • Nonalcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH): Higher circulating C15:0 is strongly associated with a lower risk of developing NAFLD and, in individuals with existing NAFLD, reduced severity of steatohepatitis (NASH). This is evidenced by inverse correlations with liver fat content, inflammation markers (e.g., TNFα, IL-6), and fibrosis biomarkers. Mechanistically, this aligns with C15:0's demonstrated ability to activate AMPK and PPARα in the liver, promoting fatty acid oxidation and reducing lipogenesis and inflammation [1] [3].
  • Longevity and All-Cause Mortality: Population studies indicate that higher levels of C15:0 are associated with lower all-cause mortality and increased longevity. This correlation extends beyond mere absence of disease, suggesting a role in promoting overall healthspan. The activation of conserved longevity pathways (AMPK/mTOR) by C15:0 provides a plausible molecular explanation for these epidemiological observations [1] [5].
  • Biomarker Significance: The strength and consistency of these epidemiological correlations underscore the value of serum C15:0 as a robust biomarker not just for dairy fat intake, but more importantly, for a favorable metabolic phenotype associated with reduced chronic disease risk and potentially increased lifespan. Maintaining active circulating concentrations (estimated at 10–30 µM) likely requires a dietary intake of 100–300 mg of C15:0 daily, achievable through consumption of full-fat dairy products containing diPDA and similar triglycerides [1] [2].

Table 3: Epidemiological Associations of Circulating Pentadecanoic Acid (C15:0) with Chronic Disease Risk

Disease CategoryKey Epidemiological FindingsProposed Mechanisms Linked to C15:0/diPDA Bioactivity
Type 2 Diabetes (T2DM)Higher serum C15:0 associated with significantly lower risk of developing T2DM; improved insulin sensitivity and β-cell function.AMPK activation enhancing glucose uptake; PPARδ agonism improving metabolic flexibility; anti-inflammatory effects protecting pancreatic islets.
Cardiovascular Disease (CVD)Inverse association with heart disease, heart failure, and ischemic events; favorable lipid profiles (↓TG, ↓ApoB), ↓inflammation (↓CRP).PPARα activation promoting fatty acid oxidation & lowering TG; membrane stabilization improving RBC resilience; anti-inflammatory effects reducing endothelial dysfunction.
NAFLD/NASHHigher C15:0 linked to lower incidence of NAFLD and reduced severity (inflammation, fibrosis) in existing disease; ↓liver enzymes.Hepatic AMPK/PPARα activation reducing lipogenesis and promoting β-oxidation; antifibrotic and anti-inflammatory activities protecting hepatocytes.
All-Cause Mortality / LongevityHigher circulating C15:0 associated with lower all-cause mortality and increased lifespan.Activation of core longevity pathways (AMPK activation, mTOR inhibition); reduction in chronic disease burden.
Metabolic Syndrome (MetS)Studies like TLGS show no increased risk of MetS with higher dairy-derived SFA intake (source of C15:0).Counteracting negative metabolic effects of other SFAs via AMPK/PPAR activation and inflammation reduction.

Properties

Product Name

Dipentadecanoin

IUPAC Name

(3-hydroxy-2-pentadecanoyloxypropyl) pentadecanoate

Molecular Formula

C33H64O5

Molecular Weight

540.9 g/mol

InChI

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3

InChI Key

FWYXULJVROPNGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.